Physical and chemical properties of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
Physical and chemical properties of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is a bifunctional linker molecule of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. Its structure incorporates a terminal primary amine and another amine group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, connected by a five-carbon aliphatic chain. This arrangement allows for sequential or orthogonal derivatization, making it a valuable tool for the synthesis of complex molecular architectures.
The primary utility of this compound lies in its role as a spacer or linker in various bioconjugation applications. The terminal amine can be coupled to a molecule of interest, while the Fmoc-protected amine can be deprotected under mild basic conditions to reveal a reactive site for further modification. This is particularly useful in the construction of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for introducing spacing elements in solid-phase peptide synthesis (SPPS) to improve the solubility and biological activity of the final product.[1]
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical characterization, stability, and applications of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate, offering practical insights for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate and its common salt forms is presented below. It is important to note that while some experimental data is available, particularly for the salt forms, other properties are predicted based on the known characteristics of the Fmoc group and similar aliphatic carbamates.
| Property | Value | Source/Comment |
| IUPAC Name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate | |
| Synonyms | N-Fmoc-1,5-diaminopentane, Fmoc-cadaverine | |
| CAS Number | 118119-32-7 (free base) | |
| 177333-17-4 (hydrochloride) | [2] | |
| 352351-57-6 (hydrobromide) | [3] | |
| Molecular Formula | C₂₀H₂₄N₂O₂ | |
| C₂₀H₂₅ClN₂O₂ (hydrochloride) | [2] | |
| C₂₀H₂₅BrN₂O₂ (hydrobromide) | [3] | |
| Molecular Weight | 324.42 g/mol | |
| 360.88 g/mol (hydrochloride) | [2] | |
| 405.33 g/mol (hydrobromide) | [3] | |
| Appearance | White to off-white crystalline powder (predicted for free base) | [4] |
| Melting Point | ~130 °C (decomposes) (for hydrobromide) | [3] |
| Not available for the free base. | ||
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DCM, THF).[5] Limited solubility in water.[6] | General solubility for Fmoc-protected amines.[5] |
| Stability | Stable under acidic conditions, labile to bases.[7] | Characteristic of the Fmoc protecting group. |
Synthesis and Purification
The synthesis of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate typically involves the selective mono-N-protection of 1,5-diaminopentane with an Fmoc-donating reagent. The key challenge in this synthesis is to avoid the formation of the di-protected byproduct.
Synthetic Strategy
A common and effective method for the selective mono-Fmoc protection of a symmetrical diamine is to use a large excess of the diamine relative to the Fmoc-donating reagent. This statistical approach favors the formation of the mono-protected product. The unreacted diamine can then be removed by an acid wash during the workup.
Alternatively, a more controlled synthesis involves a two-step process where one amine is first protected with an orthogonal protecting group, such as the tert-butyloxycarbonyl (Boc) group, followed by protection of the other amine with the Fmoc group, and finally, selective deprotection of the Boc group. However, for the synthesis of this specific linker, the statistical approach is often sufficient and more direct.
The reaction is typically carried out in a polar aprotic solvent, such as dioxane or dichloromethane (DCM), in the presence of a mild base to neutralize the acid generated during the reaction.
Figure 1: General synthetic scheme for the preparation of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on the general Schotten-Baumann conditions for the N-Fmoc protection of amines.[8][9]
Materials:
-
1,5-Diaminopentane (cadaverine)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,5-diaminopentane (5 equivalents) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until it is fully dissolved.
-
In a separate flask, dissolve Fmoc-Cl (1 equivalent) in dioxane.
-
Slowly add the Fmoc-Cl solution to the stirred solution of 1,5-diaminopentane at room temperature over a period of 1-2 hours.
-
Allow the reaction to stir at room temperature for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x volume) to remove any di-Fmoc protected byproduct and unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product, which may be a solid or a viscous oil.
Experimental Protocol: Purification
The crude product can be purified by flash column chromatography on silica gel.
Materials:
-
Crude (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in the mobile phase (e.g., 95:5 DCM:MeOH with 0.1% TEA) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH) containing a small amount of triethylamine (e.g., 0.1%) to prevent protonation of the free amine on the silica gel.
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate as a solid.
Analytical Characterization
Figure 2: General workflow for the analytical characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate are detailed below.[10][11][12][13]
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Fmoc group): Multiple signals in the range of δ 7.2-7.8 ppm, corresponding to the eight protons of the fluorenyl ring system.
-
CH and CH₂ of Fmoc Group: A triplet at approximately δ 4.2 ppm (1H, CH) and a doublet at around δ 4.4 ppm (2H, O-CH₂).
-
Carbamate N-H: A broad singlet or triplet around δ 5.0-5.5 ppm.
-
Aliphatic Chain Protons:
-
-CH₂-NH-Fmoc: A multiplet around δ 3.1-3.3 ppm (2H).
-
-CH₂-NH₂: A triplet around δ 2.7-2.9 ppm (2H).
-
Internal -CH₂- groups: Multiplets in the range of δ 1.2-1.6 ppm (6H).
-
-
Amine N-H₂: A broad singlet around δ 1.5-2.5 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (Carbamate): A signal around δ 156 ppm.
-
Aromatic Carbons (Fmoc group): Multiple signals in the range of δ 120-145 ppm.
-
CH and CH₂ of Fmoc Group: A signal around δ 47 ppm (CH) and δ 66 ppm (O-CH₂).
-
Aliphatic Chain Carbons: Signals in the range of δ 23-42 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate are listed below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine (NH₂) | 3300-3500 (two bands) |
| N-H Stretch | Carbamate (N-H) | ~3300 |
| C-H Stretch | Aromatic (sp²) | 3000-3100 |
| C-H Stretch | Aliphatic (sp³) | 2850-2960 |
| C=O Stretch | Carbamate | 1680-1720 |
| C=C Stretch | Aromatic | 1450-1600 |
| N-H Bend | Primary Amine (NH₂) | 1590-1650 |
| C-N Stretch | Amine/Carbamate | 1200-1350 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate, electrospray ionization (ESI) in positive ion mode is a suitable technique.
Expected Observations in ESI-MS:
-
Molecular Ion Peak: [M+H]⁺ at m/z 325.18.
-
Common Fragments:
-
Loss of the Fmoc group (C₁₅H₁₁O₂) leading to a fragment corresponding to the protonated 5-aminopentyl carbamate.
-
Cleavage of the carbamate bond.
-
A characteristic fragment of the fluorenyl group at m/z 179.[14]
-
Chemical Stability and Reactivity
The utility of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is largely defined by the chemical properties of the Fmoc protecting group.
The Fmoc Protecting Group
The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but is readily cleaved by bases.[7] This orthogonality to acid-labile protecting groups like Boc and Trt is a cornerstone of modern solid-phase peptide synthesis.[15]
The cleavage of the Fmoc group proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine.[16] This results in the formation of dibenzofulvene and the release of the free amine. The dibenzofulvene byproduct is then scavenged by the excess amine to form a stable adduct.[17]
Figure 3: Mechanism of Fmoc deprotection by a secondary amine base.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate.
-
Storage: The compound should be stored in a cool (2-8 °C), dry, and dark place to prevent degradation.[3][18] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[18]
-
Handling: When handling the solid, it is recommended to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the carbamate.[18] Standard personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.[5]
Applications in Research and Development
The bifunctional nature of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate makes it a versatile tool in several areas of chemical biology and drug discovery.
Figure 4: Key applications of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate.
Linker in PROTACs and ADCs
In the development of PROTACs, this molecule can serve as a linker to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] The pentyl chain provides flexibility and appropriate spacing to facilitate the formation of the ternary complex required for targeted protein degradation. Similarly, in ADCs, it can be used as a spacer to connect the antibody to the cytotoxic payload, potentially improving the pharmacokinetic properties and therapeutic index of the conjugate.[4]
Spacer in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the incorporation of spacer arms between the solid support and the peptide sequence, or between the peptide and a conjugated molecule (e.g., a dye or a drug), can be beneficial. (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate can be coupled to a resin or a growing peptide chain to introduce a flexible, hydrophilic spacer, which can help to reduce steric hindrance and improve the accessibility and biological activity of the final product.[19][20]
Safety and Hazard Information
While a specific safety data sheet (SDS) for the free base is not widely available, the hydrochloride and hydrobromide salts are known to be irritants.[4] It is recommended to handle the compound with care, avoiding contact with skin and eyes, and preventing inhalation of the powder. Standard laboratory safety practices should be followed.
Conclusion
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is a valuable and versatile bifunctional linker for applications in drug discovery and peptide chemistry. Its well-defined chemical properties, particularly the orthogonality of the Fmoc protecting group, allow for its strategic incorporation into complex molecules. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its successful application in the development of novel therapeutics and research tools.
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Handling of Fmoc-Cl. [Link]
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Gao, H., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 6(1), 1-17. [Link]
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. [Link]
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Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron letters, 44(15), 3187-3190. [Link]
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ResearchGate. In Silico Analysis of 9H-(Fluorenyl) Methyl Lysine Carbamate Derivatives as Butyrylcholinesterase Inhibitors. [Link]
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Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
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Paquet, A. (1982). “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide. Canadian Journal of Chemistry, 60(8), 976-980. [Link]
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